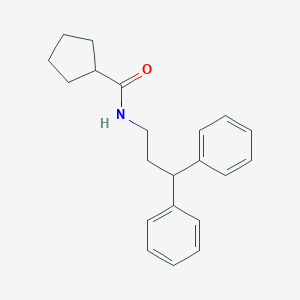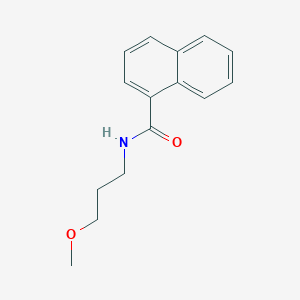
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play a role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, it has been shown to reduce inflammation and inhibit the production of inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is that it has been extensively studied and its activity has been well characterized. This makes it a useful tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions that could be pursued with regards to N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. One area of research that could be explored is the development of more potent analogs of this compound that have improved solubility and bioavailability. In addition, further studies could be conducted to better understand the mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide and to identify other enzymes or pathways that it may target. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential anti-cancer or anti-inflammatory agent in humans.
Conclusion
In conclusion, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have significant potential as a tool for investigating cancer cell growth and inflammation, as well as a potential anti-cancer or anti-inflammatory agent in humans.
Méthodes De Synthèse
The synthesis of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridinylpotassium. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the desired product, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
Nom du produit |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,14,15,16) |
Clé InChI |
AJZCATDIDCDYBY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)
![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)